7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine
Overview
Description
7-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine (hereafter referred to as 7-CQ) is a synthetic compound with a wide range of scientific applications. It is a chlorinated quinazolinamine derivative, with a structure containing a quinazolinone ring and a sulfanyl group. 7-CQ has been studied extensively due to its potential as an anti-inflammatory and anti-cancer drug. The compound has also been studied for its potential to reduce oxidative stress in cells, as well as its ability to affect the expression of certain genes.
Scientific Research Applications
Antibacterial and Antifungal Properties
- A study synthesized derivatives of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole and found them to have excellent to moderate antibacterial activity, alongside very good thrombolytic activity (Aziz-Ur-Rehman et al., 2020).
Antitumor and Antibacterial Agents
- Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents (Gangjee et al., 1996).
Tyrosine Kinase Inhibition and Antiproliferative Activity
- AG-1478, a related compound, showed significant in vitro and in vivo antiproliferative activity, implicating potential uses in inhibiting tyrosine kinases (Khattab et al., 2016).
Anticancer Activity Targeting EGFR-Tyrosine Kinase
- Research on novel 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-one compounds indicated significant anticancer activity against CNS SNB-75 Cancer cell line, specifically targeting EGFR-tyrosine kinase (Noolvi & Patel, 2013).
Antibacterial Potential and Enzyme Inhibition
- A study on N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showcased significant antibacterial activity and moderate inhibition of the α-chymotrypsin enzyme (Siddiqui et al., 2014).
properties
IUPAC Name |
7-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3S/c17-11-1-4-13(5-2-11)22-8-7-19-16-14-6-3-12(18)9-15(14)20-10-21-16/h1-6,9-10H,7-8H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNCGORFQUXFFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC2=NC=NC3=C2C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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